CAS number for 1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-amine
CAS number for 1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-amine
An In-Depth Technical Guide to 1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-amine
CAS Number: 1251144-07-6
This guide provides a comprehensive technical overview of 1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-amine, a bifunctional molecule incorporating a reactive cyclohexene moiety and a versatile piperidine scaffold. Due to the limited publicly available data on this specific compound, this document synthesizes information from foundational chemical principles and data on its constituent precursors: Cyclohex-3-ene-1-carboxylic acid and 3-Aminopiperidine . The insights provided are geared towards researchers, scientists, and professionals in drug development, offering a robust framework for its synthesis, characterization, and potential applications.
Molecular Structure and Physicochemical Properties
1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-amine is a secondary amide formed between a cyclohexene carboxylic acid and the secondary amine of a 3-aminopiperidine ring. The structure contains several key features: a six-membered unsaturated carbocycle, a six-membered nitrogen-containing heterocycle, a primary amine, and an amide linkage. These features suggest potential for a diverse range of chemical modifications and biological interactions.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Justification |
|---|---|---|
| Molecular Formula | C₁₂H₂₀N₂O | Derived from structural components. |
| Molecular Weight | 208.30 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid.[1] | Based on properties of similar N-acylated piperidines and its precursors. |
| Boiling Point | >250 °C (Predicted) | High due to the amide group, hydrogen bonding capability, and molecular weight. |
| Solubility | Soluble in polar organic solvents (e.g., Methanol, Ethanol, DMSO, DMF). Limited solubility in water and nonpolar solvents. | The amide and amine groups confer polarity, while the hydrocarbon rings provide nonpolar character. |
| pKa | ~8-9 (Predicted) | For the protonated primary amine on the piperidine ring. |
Synthesis and Mechanism
The most direct and logical synthesis of 1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-amine is via an amide coupling reaction. This requires the activation of the carboxylic acid group of Cyclohex-3-ene-1-carboxylic acid to make it susceptible to nucleophilic attack by the amine group of 3-Aminopiperidine.
There are two primary considerations for this synthesis:
-
Regioselectivity: 3-Aminopiperidine possesses two nucleophilic nitrogen atoms: the endocyclic secondary amine (piperidine ring nitrogen) and the exocyclic primary amine (at the 3-position). The ring nitrogen is generally more nucleophilic and sterically accessible, making it the primary site of acylation.
-
Chemoselectivity: To avoid side reactions, such as acylation of the 3-amino group, a protecting group strategy can be employed, although direct acylation at the more nucleophilic ring nitrogen is often feasible.
Precursor Synthesis
Cyclohex-3-ene-1-carboxylic acid (CAS: 4771-80-6): This precursor is readily synthesized via a classic Diels-Alder reaction between 1,3-butadiene and acrylic acid.[2] This [4+2] cycloaddition is an efficient method for forming the six-membered ring.[3] The racemic acid has a melting point of 17 °C and a boiling point of 130-133 °C at 4 mmHg.[4] Chiral resolution can be performed to obtain specific enantiomers, such as (S)-(-)-3-Cyclohexene-1-carboxylic acid (CAS: 5708-19-0).[5]
3-Aminopiperidine (CAS: 54012-73-6): This key building block can be synthesized through various routes, including the reduction of 3-aminopyridine or from amino acid precursors like L-glutamic acid.[6] The dihydrochloride salt (CAS: 138060-07-8) is a common, stable starting material. Due to its two amine groups, selective protection is a valuable strategy in multi-step syntheses. The piperidine nitrogen can be protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O), which can be removed later under acidic conditions.[7][8][9]
Proposed Synthetic Workflow: Amide Coupling
Two reliable methods are proposed for the amide bond formation.
Method A: Acyl Chloride Intermediate
This classic method involves converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine.
-
Causality: Thionyl chloride (SOCl₂) is an effective reagent for this transformation because it reacts with the carboxylic acid to form the acyl chloride and gaseous byproducts (SO₂ and HCl), which are easily removed, driving the reaction to completion.[10] The subsequent reaction with the amine is rapid and often exothermic. A base like triethylamine or pyridine is required to neutralize the HCl generated during the amidation step.[11]
Method B: Direct Coupling with Reagents
Modern coupling reagents enable the direct formation of the amide bond from the carboxylic acid and amine, often under milder conditions and with fewer side reactions.
-
Causality: Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or carbodiimides such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (1-Hydroxybenzotriazole) are highly efficient.[12][13][14]
-
EDC/HOBt: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange into a stable N-acylurea. HOBt acts as a nucleophilic catalyst, intercepting the O-acylisourea to form an HOBt-ester, which is more stable and reacts cleanly with the amine to form the amide bond, minimizing side reactions.[15]
-
HATU: This uronium salt reacts with the carboxylate (formed in the presence of a non-nucleophilic base like DIPEA) to generate a highly reactive OAt-active ester. This active ester rapidly couples with the amine, leading to high yields and fast reaction times, making it suitable for even challenging couplings.[12][15]
-
Diagram 1: Proposed Synthesis Workflow
Caption: Two proposed synthetic routes via an acyl chloride intermediate or direct coupling.
Experimental Protocol (Method B: EDC/HOBt Coupling)
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve Cyclohex-3-ene-1-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in an anhydrous aprotic solvent like DMF or DCM.
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise while stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the active ester.
-
Coupling: Add a solution of 3-Aminopiperidine (1.0 eq) in the same solvent to the reaction mixture dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1M HCl) to remove unreacted amine, saturated aqueous NaHCO₃ to remove unreacted acid and HOBt, and finally with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.
Analytical Characterization Workflow
Confirming the identity and purity of the synthesized molecule is critical. A standard workflow would involve spectroscopic and chromatographic techniques.
Diagram 2: Analytical Workflow
Caption: A standard workflow for structural confirmation and purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive structural information. Spectra would be recorded in a deuterated solvent like CDCl₃ or DMSO-d₆.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Moiety | Atom(s) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale & Notes |
|---|---|---|---|---|
| Cyclohexene | Olefinic CH =CH | 5.5 - 5.8 | 125 - 130 | Olefinic protons and carbons are deshielded.[16] |
| Allylic CH | 2.0 - 2.5 | 25 - 35 | Protons and carbons adjacent to the double bond.[16] | |
| Aliphatic CH ₂ | 1.5 - 2.0 | 20 - 30 | Saturated carbons in the ring. | |
| CH -C=O | 2.5 - 3.0 | 40 - 50 | Alpha-proton to the carbonyl group. | |
| Amide | C =O | - | 170 - 175 | Characteristic chemical shift for an amide carbonyl carbon.[17] |
| Primary NH ₂ | 1.5 - 3.0 (broad) | - | Broad signal, exchangeable with D₂O. | |
| Piperidine | CH -NH₂ | 2.8 - 3.5 | 45 - 55 | Proton on the carbon bearing the amino group. |
| | Ring CH ₂ (axial/equatorial) | 1.2 - 1.9 & 2.5 - 4.5 | 25 - 50 | Complex splitting due to chair conformations and proximity to the amide and amine groups. Signals adjacent to the amide nitrogen will be shifted downfield. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
-
Technique: Electrospray Ionization (ESI) in positive ion mode is ideal due to the presence of basic nitrogen atoms.[18][19]
-
Expected Ion: The primary ion observed would be the protonated molecule, [M+H]⁺, at m/z 209.16.
-
Fragmentation: Tandem MS (MS/MS) would likely show characteristic fragmentation patterns. A dominant pathway is often α-cleavage, involving the cleavage of a C-C bond adjacent to a nitrogen atom, leading to the formation of stable iminium ions.[18] Neutral loss of small molecules from substituents is also common.[19]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
Table 3: Predicted IR Absorption Bands
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amide N-H | Stretch (primary amine) | 3400 - 3200 (two bands) | Medium |
| C-H (sp²) | Stretch (alkene) | 3100 - 3000 | Medium |
| C-H (sp³) | Stretch (alkane) | 3000 - 2850 | Strong |
| Amide C=O | Stretch | 1680 - 1630 | Strong, Intense |
| Alkene C=C | Stretch | 1650 - 1630 | Medium to Weak |
| Amine N-H | Bend (scissoring) | 1650 - 1580 | Medium |
-
Key Insight: The most prominent peak in the spectrum will be the strong amide C=O stretch between 1680-1630 cm⁻¹.[20][21] The presence of two bands in the 3400-3200 cm⁻¹ region would confirm the primary amine.[22]
Potential Applications & Future Research
While specific biological data for 1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-amine is not available, the piperidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. Piperidine derivatives exhibit a vast range of pharmacological activities, including anti-cancer, anti-diabetic, anti-HIV, and antipsychotic properties.
-
CNS Agents: The piperidine core is common in drugs targeting the central nervous system.[23]
-
Enzyme Inhibitors: The molecule could serve as a starting point for developing enzyme inhibitors, where the cyclohexene ring could interact with hydrophobic pockets and the aminopiperidine moiety could form key hydrogen bonds.
-
Scaffold for Library Synthesis: The primary amine at the 3-position is a valuable handle for further chemical modification, allowing for the rapid generation of a library of analogues for high-throughput screening. The alkene in the cyclohexene ring can also be functionalized (e.g., via epoxidation, dihydroxylation, or hydrogenation) to introduce further diversity.
Future research should focus on the synthesis and biological screening of this compound and its derivatives to explore its potential as a novel therapeutic agent.
Safety & Handling
No specific safety data sheet (SDS) exists for this compound. Therefore, a conservative approach based on the reactivity of its precursors and functional groups is mandatory.
-
General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Chemical Hazards:
-
Amines: Piperidine derivatives are basic and can be corrosive or irritating to skin and eyes.
-
Acyl Chlorides (if used as intermediate): Highly reactive and corrosive. Reacts violently with water and alcohols to release corrosive HCl gas.[24] Must be handled with extreme care under anhydrous conditions.[25]
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
This technical guide provides a robust, scientifically-grounded framework for understanding, synthesizing, and characterizing 1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-amine. By leveraging established chemical principles and data from related structures, researchers can confidently approach the study of this promising molecule.
References
Click to expand
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR. Retrieved February 21, 2026, from [Link]
-
Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. (2020, June 2). Chemical Communications (RSC Publishing). Retrieved February 21, 2026, from [Link]
-
Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018, August 15). PubMed. Retrieved February 21, 2026, from [Link]
-
Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. (2022, September 9). Organic Process Research & Development - ACS Publications. Retrieved February 21, 2026, from [Link]
-
13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C .... (n.d.). Doc Brown's Chemistry. Retrieved February 21, 2026, from [Link]
-
Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. (1988). Sci-Hub. Retrieved February 21, 2026, from [Link]
-
Infrared Spectroscopy. (n.d.). Retrieved February 21, 2026, from [Link]
-
Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. (1988, October). PubMed. Retrieved February 21, 2026, from [Link]
-
Chemical Properties of 3-Cyclohexene-1-carboxylic acid (CAS 4771-80-6). (n.d.). Cheméo. Retrieved February 21, 2026, from [Link]
-
3-Cyclohexene-1-carboxylic acid | C7H10O2 | CID 20903. (n.d.). PubChem - NIH. Retrieved February 21, 2026, from [Link]
-
Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Optimizing Peptide Coupling: Key Techniques. (n.d.). Retrieved February 21, 2026, from [Link]
- Preparation of (r)-3-aminopiperidine dihydrochloride. (n.d.). Google Patents.
-
Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2023, August 16). Spectroscopy Online. Retrieved February 21, 2026, from [Link]
-
Coupling Reagents. (n.d.). AAPPTEC - Peptides. Retrieved February 21, 2026, from [Link]
-
(S)-(-)-3-Cyclohexene-1-carboxylic Acid. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]
-
13C-NMR Chemical Shifts (ppm, reI. TMS) for 3-Cyclohexenals 2 n (Scheme I), in CDCl 3. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Revision Notes - Reaction of Amines with Acyl Chlorides. (n.d.). Sparkl. Retrieved February 21, 2026, from [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved February 21, 2026, from [Link]
-
The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved February 21, 2026, from [Link]
-
IR Absorption Table. (n.d.). Retrieved February 21, 2026, from [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved February 21, 2026, from [Link]
- N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof. (n.d.). Google Patents.
-
Diels Alder Reaction Synthesis of Cyclohex-3-ene carboxylic acid methyl ester Background. (2020, November 18). Chegg. Retrieved February 21, 2026, from [Link]
-
CHEMOENZYMATIC SYNTHESIS OF BIOLOGICALLY ACTIVE. (n.d.). Middle East Technical University. Retrieved February 21, 2026, from [Link]
-
How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2025, May 25). Yufeng. Retrieved February 21, 2026, from [Link]
-
NMR Chemical Shifts. (n.d.). Retrieved February 21, 2026, from [Link]
- Transaminase catalyst and method for synthesizing (R) -1-tert-butoxycarbonyl-3-aminopiperidine by enzyme method. (n.d.). Google Patents.
-
Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved February 21, 2026, from [Link]
-
CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved February 21, 2026, from [Link]
-
Hazardous Substance Fact Sheet. (n.d.). Retrieved February 21, 2026, from [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (2024, January 2). Total Synthesis. Retrieved February 21, 2026, from [Link]
-
Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved February 21, 2026, from [Link]
- Process for the production of 3-cyclohexene-1-carboxaldehyde. (n.d.). Google Patents.
-
the reaction of acyl chlorides with ammonia and primary amines. (n.d.). Chemguide. Retrieved February 21, 2026, from [Link]
Sources
- 1. (R)-1-Boc-3-Aminopiperidine | 188111-79-7 [chemicalbook.com]
- 2. chegg.com [chegg.com]
- 3. US4642387A - Process for the production of 3-cyclohexene-1-carboxaldehyde - Google Patents [patents.google.com]
- 4. 3-环己烯-1-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. guidechem.com [guidechem.com]
- 6. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 7. N-BOC-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]
- 8. CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google Patents [patents.google.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Sci-Hub. Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters / Biological Mass Spectrometry, 1988 [sci-hub.box]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. benchchem.com [benchchem.com]
- 13. jpt.com [jpt.com]
- 14. peptide.com [peptide.com]
- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclohexene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. benchchem.com [benchchem.com]
- 19. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. spectroscopyonline.com [spectroscopyonline.com]
- 21. IR Absorption Table [webspectra.chem.ucla.edu]
- 22. researchgate.net [researchgate.net]
- 23. chemimpex.com [chemimpex.com]
- 24. nj.gov [nj.gov]
- 25. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
